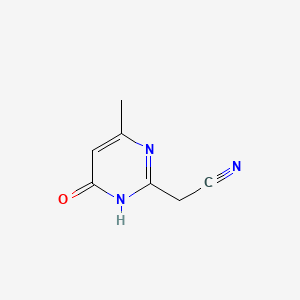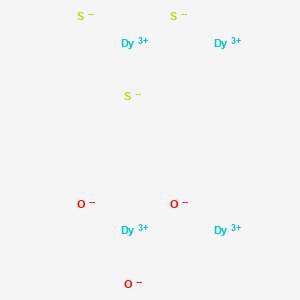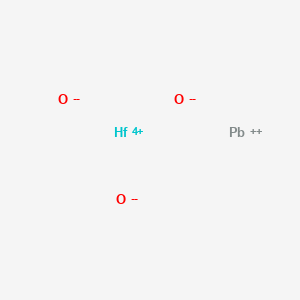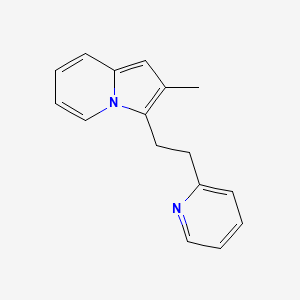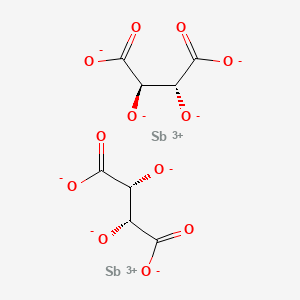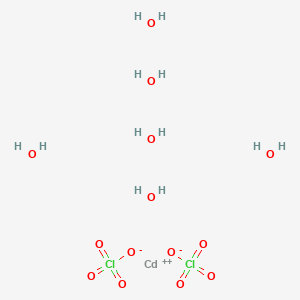
Cadmium Perchlorate Hexahydrate
Vue d'ensemble
Description
Cadmium Perchlorate Hexahydrate (CdCl2H12O14) is a white crystalline solid . It is soluble in water . The molecular weight of Cadmium Perchlorate Hexahydrate is 419.40 g/mol .
Molecular Structure Analysis
The molecular formula of Cadmium Perchlorate Hexahydrate is CdCl2H12O14 . The InChI string representation is InChI=1S/Cd.2ClHO4.6H2O/c;2*2-1(3,4)5;;;;;;/h;2*(H,2,3,4,5);6*1H2/q+2;;;;;;;;/p-2 . The Canonical SMILES representation is O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cd+2] .
Physical And Chemical Properties Analysis
Cadmium Perchlorate Hexahydrate has a molecular weight of 419.40 g/mol . It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 14 . It has a Rotatable Bond Count of 0 . The Exact Mass is 419.863775 g/mol . The Monoisotopic Mass is also 419.863775 g/mol . The Topological Polar Surface Area is 155 Ų . The Heavy Atom Count is 17 . The Formal Charge is 0 .
Applications De Recherche Scientifique
Preparation of Complexes and Thermal Studies : Cadmium perchlorate is used to synthesize complexes, such as a hexacoordinate cadmium perchlorate complex with 2,2′-bipyridine. This complex's thermal characteristics are studied, revealing stability at normal temperatures and a decomposition process at higher temperatures. Kinetic parameters for the decomposition are also investigated (Singh et al., 2015).
In the Synthesis of Coordination Compounds : Cadmium perchlorate hexahydrate is involved in the synthesis of coordination compounds, such as chelating copper(II) and cadmium(II) coordination compounds. These compounds exhibit luminescence properties, making them of interest for optical applications (Rahaman et al., 2005).
Electrodeposition of Thin Films : This compound is used in the electrodeposition of cadmium sulfide films from aqueous solutions. The properties of these films, such as their structural and electrical characteristics, are crucial for potential use in photovoltaic cells (Baranski et al., 1983).
Catalysis in Chemical Reactions : Cadmium perchlorate acts as a catalyst in chemical reactions. For example, it is used to catalyze allylation reactions in aqueous media, and its efficiency is increased with specific ligands (Kobayashi et al., 2002).
Study of Absorption Spectrum and Chemical Reactions : The absorption spectrum and chemical reactions of colloidal cadmium in solutions containing cadmium perchlorate are studied. This provides insights into the behavior of cadmium in different chemical environments (Henglein et al., 1992).
In Synthesis of α-Aminophosphonates : Cadmium perchlorate hydrate is used as a catalyst for the synthesis of α-aminophosphonates under solvent-free conditions. This highlights its role in facilitating efficient chemical synthesis processes (Dindulkar et al., 2012).
In Electrochemical Studies : The compound is used in electrochemical studies, such as the determination of the structure of solvated cadmium(II) ions in different solvents. This is important for understanding the behavior of cadmium in various chemical contexts (Ozutsumi et al., 1989).
Mécanisme D'action
Target of Action
Cadmium Perchlorate Hexahydrate is an inorganic compound Cadmium, a component of this compound, is known to interact with various cellular components such as mitochondria and dna .
Mode of Action
Cadmium, a component of this compound, is known to cause damage through various biochemical and molecular mechanisms, including oxidative stress induction, disruption of ca2+ signaling, and interference with cellular signaling pathways .
Biochemical Pathways
Cadmium is known to inflict damage through various biochemical pathways. It induces oxidative stress, disrupts Ca2+ signaling, interferes with cellular signaling pathways, and causes epigenetic modifications . These disruptions can lead to pathological conditions and carcinogenesis .
Pharmacokinetics
Cadmium is known to have a low rate of excretion from the body and accumulates in organisms, with an extremely protracted biological half-life .
Result of Action
Cadmium is known to cause extensive damage at the cellular and tissue levels, including inducing oxidative stress, disrupting the balance between oxidants and antioxidants, leading to cellular damage and apoptosis .
Action Environment
The action, efficacy, and stability of Cadmium Perchlorate Hexahydrate can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other substances or changes in temperature . It’s also important to note that Cadmium Perchlorate Hexahydrate is classified as a strongly oxidizing hazardous material , and it’s very toxic to aquatic organisms, which may cause long-term adverse effects in the aquatic environment .
Safety and Hazards
Cadmium Perchlorate Hexahydrate is an oxidizing agent and may intensify fire . It is harmful if swallowed, in contact with skin, or if inhaled . It may be very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment . It is also recommended to wash face, hands, and any exposed skin thoroughly after handling, and to avoid eating, drinking, or smoking when using this product .
Relevant Papers
There are some papers related to Cadmium Perchlorate Hexahydrate. One paper discusses the thermochemical properties of cadmium perchlorate and its hydrates . Another paper discusses the synthesis, characterization, crystal structure, and DNA-binding study of four cadmium (II) pyridine-carboxamide complexes .
Propriétés
IUPAC Name |
cadmium(2+);diperchlorate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.2ClHO4.6H2O/c;2*2-1(3,4)5;;;;;;/h;2*(H,2,3,4,5);6*1H2/q+2;;;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJZOTJHMRJOEM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdCl2H12O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001102990 | |
| Record name | Cadmium perchlorate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001102990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cadmium Perchlorate Hexahydrate | |
CAS RN |
10326-28-0 | |
| Record name | Cadmium perchlorate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001102990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium perchlorate hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of Cadmium Perchlorate Hexahydrate in the synthesis of Cadmium Selenide (CdSe) quantum dots, as described in the research?
A1: Cadmium Perchlorate Hexahydrate serves as a precursor in the synthesis of Cadmium Selenide (CdSe) quantum dots. [] The paper describes a wet chemical method where Cadmium Perchlorate Hexahydrate reacts with selenourea in the presence of a capping agent (1-thioglycerol). This reaction leads to the formation of CdSe quantum dots, the size of which can be controlled by varying the exposure time to UV light during a photolithographic patterning process. []
Q2: How has Cadmium Perchlorate Hexahydrate been studied in the context of phase transitions?
A2: While the provided abstract does not contain specific details about the research findings, it indicates that Cadmium Perchlorate Hexahydrate doped with Manganese(+2) ions was investigated using Electron Paramagnetic Resonance (EPR). [] This technique is sensitive to changes in the electronic environment of paramagnetic species, such as Manganese(+2), and can provide insights into structural phase transitions within the material.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




